![molecular formula C23H13BrCl3NO3 B11712415 N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide is a complex organic compound characterized by its unique structure, which includes bromonaphthalene, chlorophenyl, and dichlorohydroxybenzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to form 1-bromonaphthalene.
Nucleophilic Substitution: 1-bromonaphthalene reacts with 2-hydroxy-5-chlorophenyl to form 2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl.
Amidation: The intermediate product then undergoes amidation with 3,5-dichloro-2-hydroxybenzoic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound has similar structural features but differs in its functional groups and applications.
1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one: Another related compound with a different functional group arrangement.
Uniqueness
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide is unique due to its specific combination of bromonaphthalene, chlorophenyl, and dichlorohydroxybenzamide moieties
Propriétés
Formule moléculaire |
C23H13BrCl3NO3 |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
N-[2-(1-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13BrCl3NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-13(25)11-18(19)28-23(30)16-9-14(26)10-17(27)22(16)29/h1-11,29H,(H,28,30) |
Clé InChI |
QMQDSWIXLJMKFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


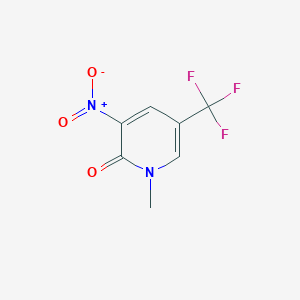
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
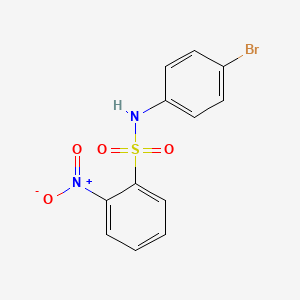
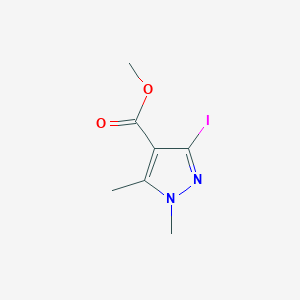

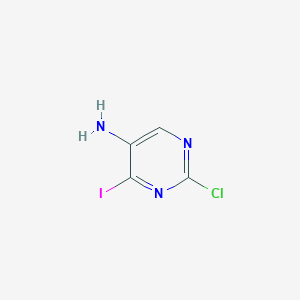
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
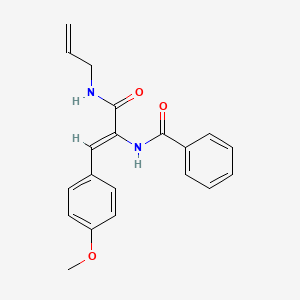
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
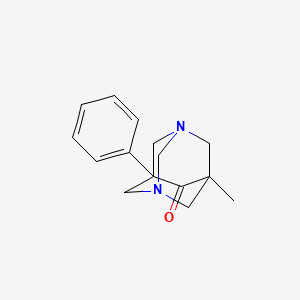
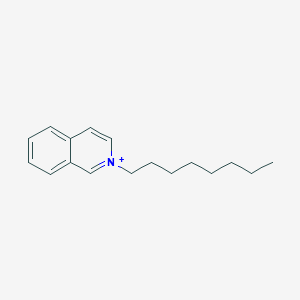
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)

